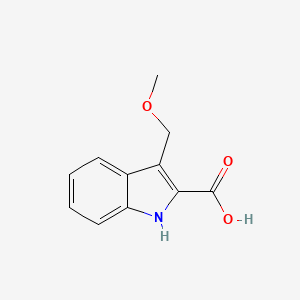
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene typically involves the dehydration of formamides under specific conditions. One common method employs phosphorus oxychloride and triethylamine in dichloromethane, which facilitates the conversion of formamides to isocyanides . Another environmentally friendly approach uses tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions .
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques to optimize yield and purity. This method allows for precise control over reaction parameters, reducing production time and enhancing scalability .
化学反応の分析
Types of Reactions: 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Isocyanates.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its role in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of polymers and materials with specific functional properties.
作用機序
The mechanism of action of 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity with various molecular targets. The isocyano group can act as a nucleophile or electrophile, participating in cyclization reactions to form heterocyclic compounds . These reactions often proceed via concerted mechanisms, involving the formation of intermediate species that facilitate the transformation of the starting material into the desired product .
類似化合物との比較
3-(2-Isocyanoethyl)indole: Known for its use in the synthesis of polycyclic spiroindolines.
(2-Isocyanoethyl)benzene: Utilized as a reference material in synthetic chemistry.
Uniqueness: 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties compared to other isocyanoethyl derivatives. This structural feature enhances its potential for creating diverse and complex molecular architectures .
特性
分子式 |
C13H15N |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
1-(2-isocyanoethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H15N/c1-14-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12H,4,6-7,9-10H2 |
InChIキー |
GPMNMZIPFJSVHL-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]CCC1CCCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


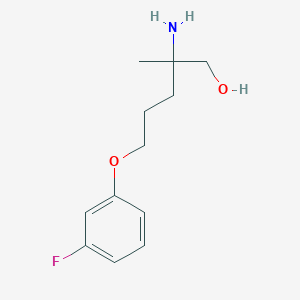
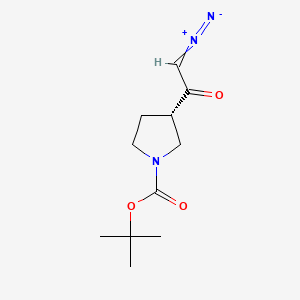
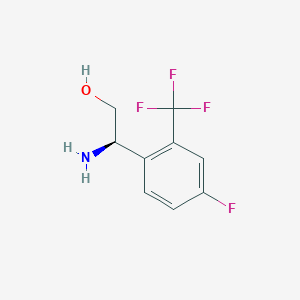
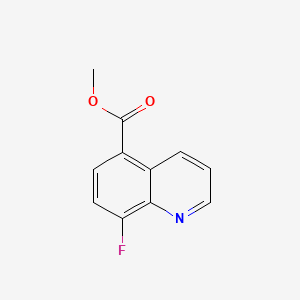
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
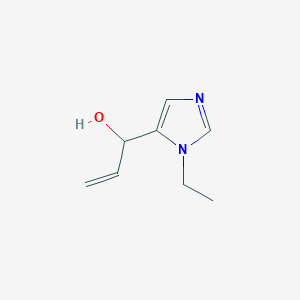
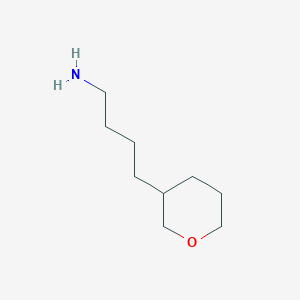
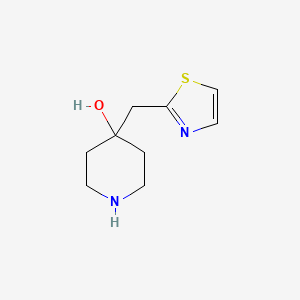
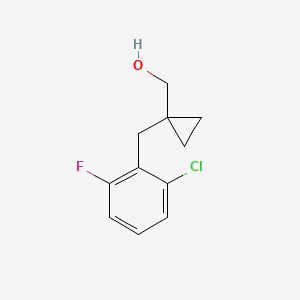
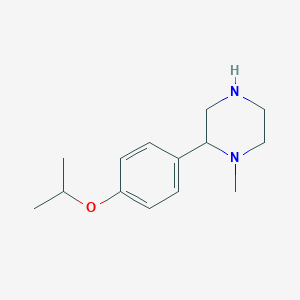
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
![2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13600668.png)
